(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile
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Overview
Description
(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as quinolines. Quinolines are significant due to their wide range of biological activities and applications in medicinal chemistry. This particular compound features a hexahydrobenzoquinoline core with a carbonitrile group, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate aniline derivatives with alkynes under catalytic conditions. For instance, a Co(III)-catalyzed enaminone-directed C-H coupling with dioxazolones followed by deacylation can yield quinolines . Another method includes the palladium-catalyzed carbonylative Sonogashira/cyclization sequence, which enables the preparation of functionalized quinolines from 2-iodoanilines and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. For example, the use of potassium halides as halogenating agents and electrolytes for C3-H halogenation under electrochemical conditions provides a broad substrate scope and gram-scale synthesis . Additionally, iron(III)-catalyzed oxidative coupling of alcohols/methyl arenes with 2-amino phenyl ketones offers a practical approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or cobalt complexes .
Major Products
The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and various functionalized derivatives that exhibit significant biological activities .
Scientific Research Applications
(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: :
Properties
CAS No. |
61100-85-4 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(4aS,10bR)-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H16N2/c15-10-16-9-3-6-13-12-5-2-1-4-11(12)7-8-14(13)16/h1-2,4-5,13-14H,3,6-9H2/t13-,14+/m1/s1 |
InChI Key |
PXEWOJNNNQVLKR-KGLIPLIRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CCC3=CC=CC=C23)N(C1)C#N |
Canonical SMILES |
C1CC2C(CCC3=CC=CC=C23)N(C1)C#N |
Origin of Product |
United States |
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